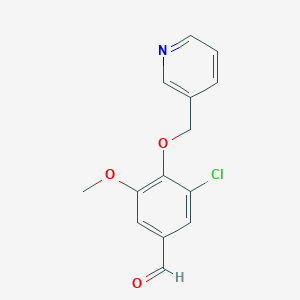

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C14H12ClNO3 |

|---|---|

Molecular Weight |

277.70 g/mol |

IUPAC Name |

3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C14H12ClNO3/c1-18-13-6-11(8-17)5-12(15)14(13)19-9-10-3-2-4-16-7-10/h2-8H,9H2,1H3 |

InChI Key |

LUCLFLIRMJPALI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and pyridin-3-ylmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The pyridin-3-ylmethanol undergoes nucleophilic substitution with 3-chloro-5-methoxybenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Reduction: Formation of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is a complex organic compound that belongs to the class of substituted benzaldehydes. The molecule features a benzaldehyde group with a chlorine atom, a methoxy group, and a pyridin-3-ylmethoxy moiety. The molecular formula is C14H12ClNO3, and it has a molecular weight of approximately 277.7 g/mol .

Applications

This compound is used in organic synthesis, and interaction studies suggest it can interact with enzymes, influencing their activity and potentially leading to therapeutic applications. The applications of this compound span several fields.

Interaction Studies

- Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets.

- Preliminary findings suggest that similar compounds can interact with enzymes such as aldehyde dehydrogenases, influencing their activity and potentially leading to therapeutic applications.

- These studies are crucial for understanding how structural variations affect biological interactions.

Organic Synthesis

This compound serves as an important component in organic synthesis. Reactions are significant for synthesizing derivatives or exploring the compound's reactivity in various conditions. The synthesis of this compound typically involves multi-step organic reactions.

Several compounds share structural similarities with this compound. What distinguishes this compound from these compounds is its unique combination of functional groups that confer distinct chemical properties and enhance its reactivity profile. This makes it an attractive candidate for further research in medicinal chemistry and organic synthesis.

Structural Comparison Table

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-Chloro-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | Similar substitution pattern | 0.85 |

| 2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)]benzyl}amino butan-1-ol | Contains a similar benzylamine structure | 0.80 |

| 3-Chloro-5-methoxybenzoic acid | Shares the methoxy and chlorinated benzene ring | 0.75 |

| 2-(imidazo[1,5-a]pyridin-6-ylmethoxy)-5-methoxybenzaldehyde | Contains methoxy and pyridine moieties | 0.73 |

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde with key analogs, focusing on substituent effects, reactivity, and chromatographic behavior.

Structural Analogs and Substituent Effects

Key Observations :

- Heterocyclic Substituents : Pyridine (target compound) and thiazole (analog in ) differ in electronic properties. Pyridine’s nitrogen lone pair increases basicity, while thiazole’s sulfur may enhance hydrophobicity .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) groups in the target compound create a polarized aromatic system, influencing reactivity in nucleophilic additions or reductions compared to analogs like 4-(2-Methoxypyrimidin-5-yl)benzaldehyde .

Reactivity in Reduction Reactions

Evidence from EDAB-mediated reductions (Table 1 in ) highlights trends in carbonyl reactivity:

- Aldehydes vs. Ketones: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) due to lower steric hindrance and higher electrophilicity. For example, octanal (aldehyde) yields 38% alcohol in 1 hour, while octan-3-one (ketone) yields only 9% .

- Impact of Conjugation : α,β-unsaturated aldehydes (e.g., cinnamic aldehyde) resist double-bond reduction due to conjugation with the aromatic ring, a property likely shared by the target compound’s pyridine-substituted system .

Chromatographic Behavior

Retention studies on benzaldehyde derivatives () reveal:

- Column Selectivity: Benzaldehyde and methylbenzoate show similar retention on ODS and Deltabond-CSC columns (capacity factors ~1.1 and 1.0, respectively). The target compound’s pyridinylmethoxy group may increase retention on polar columns due to hydrogen bonding with residual silanols .

Biological Activity

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is a complex organic compound belonging to the class of substituted benzaldehydes. Its unique structure, featuring a chlorinated benzene ring, a methoxy group, and a pyridinylmethoxy moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12ClNO3

- Molecular Weight : 277.7 g/mol

- Structural Features : The presence of functional groups such as chlorine and methoxy enhances its reactivity and interaction with biological targets .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus (MRSA) ranged from 4–8 μg/mL .

- These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- In vitro studies demonstrated that derivatives of this compound showed IC50 values in the range of 0.87–12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

- The selectivity index for these compounds indicates a favorable safety margin compared to traditional treatments.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : Similar compounds have shown binding affinity to aldehyde dehydrogenases, influencing their activity and potentially leading to therapeutic applications .

- Cellular Pathways : The compound may act as a competitive ATP inhibitor or an allosteric inhibitor of key enzymes involved in cancer cell proliferation .

Study on Antimicrobial Efficacy

A study investigated the antimicrobial activity of various pyridine derivatives, including those related to this compound. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, highlighting their potential as new therapeutic agents .

Evaluation of Anticancer Activity

In another study focusing on the anticancer properties, derivatives were tested against different cancer cell lines. Results showed significant growth inhibition and induction of apoptosis, with increased levels of caspase activity in treated cells compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | MIC/IC50 Values | Notes |

|---|---|---|---|

| 3-Chloro-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | Similar substitution pattern | MIC: 4–8 μg/mL | Effective against MRSA |

| 2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)]benzyl}amino butan-1-ol | Contains a similar benzylamine structure | IC50: 0.87–12.91 μM | Potent against breast cancer |

| 3-Chloro-5-methoxybenzoic acid | Shares methoxy and chlorinated benzene ring | Not specified | Related compound with potential |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde?

- Methodological Answer : The compound can be synthesized via sequential substitution and condensation reactions. For example:

Etherification : React 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethoxy group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require controlled stoichiometry and reaction time .

- Key Characterization : Confirm structure via -NMR (pyridyl protons at δ 8.5–7.5 ppm, aldehyde proton at δ 10.1–10.3 ppm) and HRMS (exact mass calculated for C₁₅H₁₃ClNO₄: 322.0584) .

Q. Which spectroscopic techniques are optimal for characterizing this benzaldehyde derivative?

- Methodological Answer :

- - and -NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–160 ppm) to confirm substitution patterns. The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm .

- FTIR : Identify the aldehyde C=O stretch (∼1680–1700 cm⁻¹) and methoxy C-O stretch (∼1250 cm⁻¹) .

- HRMS : Validate molecular weight and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for ether formation .

- Catalysis : Biocatalysts like Guar-gum can improve reaction rates in condensation steps, as demonstrated for analogous benzaldehyde derivatives .

- Temperature Control : Maintain 60–80°C during etherification to balance reactivity and side-product formation .

- Data-Driven Adjustments : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). If intermediates degrade, reduce reaction time or switch to milder bases (e.g., Cs₂CO₃ instead of KOH) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine -NMR, -NMR, and HSQC to resolve overlapping signals. For example, HMBC can confirm connectivity between the pyridylmethoxy group and the benzaldehyde core .

- X-ray Crystallography : If crystalline, use single-crystal X-ray diffraction to unambiguously assign stereochemistry and substituent positions .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to simplify NMR interpretation .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound for antibacterial applications?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace Cl with F, vary methoxy position) and test against bacterial strains (e.g., S. aureus, E. coli) .

- Enzyme Assays : Target bacterial enzymes like PPTases (e.g., AcpS) to assess inhibition kinetics. Use ITC or SPR to measure binding affinity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with enzyme active sites, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.